Propanedioic acid, (cyclohexylmethylene)-, diethyl ester

Description

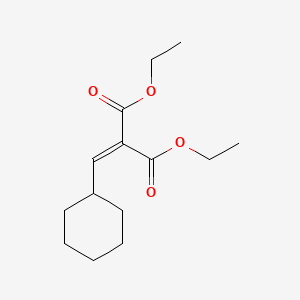

Propanedioic acid, (cyclohexylmethylene)-, diethyl ester (hypothetical structure based on analogs) is a malonic acid derivative where the central methylene group is substituted with a cyclohexyl moiety, and both carboxylic acid groups are esterified with ethyl groups. These derivatives are characterized by their α,β-unsaturated ester structure, which influences reactivity and applications in organic synthesis, pharmaceuticals, and material science.

Properties

CAS No. |

13592-76-2 |

|---|---|

Molecular Formula |

C14H22O4 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

diethyl 2-(cyclohexylmethylidene)propanedioate |

InChI |

InChI=1S/C14H22O4/c1-3-17-13(15)12(14(16)18-4-2)10-11-8-6-5-7-9-11/h10-11H,3-9H2,1-2H3 |

InChI Key |

OHKVDTBSKOGHMM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CC1CCCCC1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Enolate Formation and Reaction Conditions

Diethyl malonate undergoes deprotonation at the α-position using strong bases such as sodium ethoxide (NaOEt) or lithium diisopropylamide (LDA) in anhydrous ethanol or tetrahydrofuran (THF). The enolate intermediate reacts with cyclohexylmethyl chloride or bromide at low temperatures (-20°C to 5°C) to prevent side reactions like dialkylation. For example:

$$

\text{Diethyl malonate} + \text{Base} \rightarrow \text{Enolate} \xrightarrow{\text{Cyclohexylmethyl-X}} \text{Diethyl (cyclohexylmethyl)malonate}

$$

Key parameters include:

- Solvent ratio : A 1:10–30 volumetric ratio of diethyl malonate to ethanol ensures solubility and reaction efficiency.

- Stoichiometry : A 1:0.7–1 molar ratio of diethyl malonate to alkylating agent minimizes dialkylation.

- Temperature : Reactions conducted at -5°C to 2°C yield optimal monoalkylation (≈80% crude yield).

Workup and Purification

Post-reaction, ethanol is removed via underpressure distillation, leaving a residue containing the crude product and byproducts like dialkylated malonate. Purification involves:

- Crystallization : Dissolving the residue in ethyl acetate (4x volume) and cooling to 0°C precipitates byproducts.

- Distillation : Under reduced pressure to isolate the monoalkylated ester.

- Recrystallization : Using alkane solvents (e.g., hexane) to achieve >98.5% purity.

Heteropolyacid-Catalyzed Esterification

Recent advancements employ heteropolyacids (e.g., phosphotungstic acid) as catalysts for direct esterification or transesterification, avoiding harsh bases.

Reaction Mechanism and Optimization

In this method, 2-cyanopropionic acid (derived from 2-chloropropionic acid) reacts with ethanol under catalytic conditions:

$$

\text{2-Cyanopropionic acid} + \text{Ethanol} \xrightarrow{\text{Heteropolyacid}} \text{Diethyl methylmalonate} + \text{NH}_3

$$

Adapting this for cyclohexylmethyl substitution requires substituting 2-cyanopropionic acid with cyclohexylmethyl precursors. Key conditions:

Advantages Over Traditional Methods

- Reduced side reactions : Heteropolyacids selectively catalyze monoesterification, minimizing diethyl malonate degradation.

- Environmental benefits : Avoids sulfur oxychloride and strong acids used in traditional acyl chloride routes.

Comparative Analysis of Synthesis Routes

Industrial-Scale Considerations

Cost Efficiency

The alkylation method, while efficient, requires cryogenic conditions, increasing energy costs. Catalytic methods offset this with milder conditions but face higher catalyst procurement expenses.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (cyclohexylmethylene)-, diethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Alkylation: The compound can undergo alkylation reactions at the methylene group.

Condensation: It can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.

Alkylation: Strong bases such as sodium hydride or sodium ethoxide are used to deprotonate the methylene group, followed by reaction with alkyl halides.

Condensation: Catalysts such as piperidine or pyridine are used to facilitate condensation reactions.

Major Products Formed

Hydrolysis: Yields cyclohexylmethylene malonic acid.

Alkylation: Produces alkyl-substituted derivatives.

Condensation: Forms various cyclic or acyclic compounds depending on the reactants used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

Diethyl malonate serves as a key building block in the synthesis of various organic compounds. It is particularly useful in the following contexts:

- Synthesis of Pharmaceuticals : It is employed in the synthesis of various pharmaceutical agents. For instance, it acts as an intermediate in the production of paroxetine hydrochloride, an antidepressant medication. The synthesis involves multiple steps starting from diethyl malonate to yield N-methyl-malonamic acid ethyl ester, which is further processed to obtain the final pharmaceutical product .

- Preparation of Heterocycles : Diethyl malonate is used in the synthesis of heterocyclic compounds through reactions such as the Michael addition and cyclization processes. These heterocycles are crucial in drug development due to their biological activity.

2. Polymer Chemistry

Diethyl malonate finds applications in polymer chemistry as a monomer or crosslinking agent:

- Polyester Production : It can be converted into polyesters and other polymers. The compound's reactivity allows it to participate in polycondensation reactions, contributing to the formation of high-performance materials used in coatings and adhesives .

- Biodegradable Polymers : Research indicates that diethyl malonate can be used to produce biodegradable thermoplastics by cross-linking starches derived from corn and potatoes. This application aligns with the growing demand for sustainable materials in packaging and other industries .

3. Agricultural Chemistry

In agricultural chemistry, diethyl malonate plays a role as an intermediate in the synthesis of agrochemicals:

- Pesticides and Herbicides : It is involved in the formulation of various pesticides and herbicides due to its ability to modify biological activity through structural changes during synthesis.

Case Studies

Regulatory Considerations

The U.S. Environmental Protection Agency has classified diethyl malonate under the Toxic Substances Control Act (TSCA). It has been designated as a low-priority substance due to its relatively low risk profile when used under controlled conditions . This classification allows for continued research and application development while ensuring safety standards are maintained.

Mechanism of Action

The mechanism of action of propanedioic acid, (cyclohexylmethylene)-, diethyl ester involves its ability to participate in various chemical reactions due to the presence of reactive ester and methylene groups. These groups can undergo nucleophilic substitution, condensation, and hydrolysis reactions, making the compound versatile in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of the target compound (inferred) with structurally related diethyl esters of propanedioic acid derivatives:

<sup>a</sup> Predicted octanol-water partition coefficient (log P). <sup>b</sup> Chlorine increases hydrophobicity vs. unsubstituted diethyl malonate. <sup>c</sup> Aromatic substituents elevate log P due to π-π interactions. <sup>d</sup> Estimated based on cyclohexyl group (+84 g/mol vs. phenyl). <sup>e</sup> Cyclohexyl’s aliphatic nature reduces log P slightly compared to aromatic analogs.

Key Observations :

- Volatility: Diethyl malonate derivatives are semi-volatile, as evidenced by their detection in vaping emissions (e.g., ethanol/ethyl acetate byproducts from thermal decomposition) . Cyclohexylmethylene derivatives may exhibit lower volatility due to higher molecular weight.

Environmental and Toxicological Profiles

- Diethyl Malonate (Unsubstituted) : Classified as low acute toxicity (EPA analog assessment). Readily hydrolyzed to malonic acid, with moderate environmental persistence .

- Limited toxicity data, but halogenated analogs often show higher ecotoxicity .

- Benzylidene Derivative: Aromatic rings increase resistance to hydrolysis.

- Cyclohexylmethylene Derivative : Predicted to have lower acute toxicity than chlorinated analogs but higher lipophilicity than unsubstituted diethyl malonate. Metabolic pathways may involve cyclohexane ring oxidation .

Biological Activity

Propanedioic acid, (cyclohexylmethylene)-, diethyl ester, commonly referred to as cyclohexylmethylene diethyl malonate, is an organic compound with the molecular formula C13H22O4. This compound belongs to the class of malonic acid derivatives and has garnered interest in various biological applications due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Weight : 242.32 g/mol

- CAS Number : 1068-90-2

- Chemical Structure : The compound features a cyclohexylmethylene group attached to a diethyl malonate backbone, which influences its biological interactions.

Mechanisms of Biological Activity

The biological activity of cyclohexylmethylene diethyl malonate is primarily attributed to its ability to interact with various biochemical pathways. Research indicates that compounds in this class can modulate inflammatory responses and exhibit antioxidant properties. The following sections detail specific activities observed in various studies.

Anti-inflammatory Activity

One of the key areas of research involves the anti-inflammatory effects of cyclohexylmethylene diethyl malonate. Studies have shown that similar compounds can inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is crucial in the inflammatory response. For instance:

- Inhibition of NO Production : In a study evaluating related malonate derivatives, it was found that certain compounds exhibited significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells with IC50 values ranging from 0.31 μM to 5.92 μM . This suggests that cyclohexylmethylene diethyl malonate may similarly inhibit pro-inflammatory cytokines such as TNF-α and IL-1β.

Antioxidant Activity

The antioxidant potential of diethyl malonate derivatives has also been documented. These compounds can scavenge free radicals and reduce oxidative stress in biological systems:

- Mechanism : The presence of ethyl ester groups allows for electron donation, which neutralizes reactive oxygen species (ROS). This property is vital for protecting cellular components from oxidative damage.

Case Studies and Experimental Findings

Several studies have investigated the biological activity of related compounds and their implications for health:

- Study on Malonate Derivatives :

- Antimicrobial Properties :

- Cytotoxicity Assessments :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H22O4 |

| Molecular Weight | 242.32 g/mol |

| CAS Number | 1068-90-2 |

| Anti-inflammatory IC50 | 0.31 - 5.92 μM |

| Antioxidant Activity | Positive (free radical scavenging) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.